
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- is a chemical compound with the molecular formula C22H20O4. This compound is a derivative of chrysenediol, which is a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of two acetate groups attached to the 1 and 2 positions of the tetrahydro derivative of chrysenediol.
準備方法
The synthesis of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- can be achieved through several synthetic routes. One common method involves the acetylation of 1,2-chrysenediol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions typically include refluxing the mixture for several hours to ensure complete acetylation. Industrial production methods may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its parent diol form. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions. Hydrolysis using aqueous sodium hydroxide can convert the acetate groups back to hydroxyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield quinones, while reduction with sodium borohydride will regenerate the diol .
科学的研究の応用
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The acetate groups can also influence the compound’s solubility and bioavailability, affecting its overall biological activity .
類似化合物との比較
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- can be compared with similar compounds such as:
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: This compound has a similar structure but differs in the aromatic ring system. It is used in similar applications but may have different reactivity and properties.
1,2,4-Butanetriol: This compound is an alcohol with three hydroxyl groups and is used in the synthesis of polyesters and as a solvent. .
The uniqueness of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- lies in its specific structure and the presence of acetate groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
80433-90-5 |
|---|---|
分子式 |
C22H20O4 |
分子量 |
348.4 g/mol |
IUPAC名 |
[(1R,2R)-1-acetyloxy-1,2,3,4-tetrahydrochrysen-2-yl] acetate |
InChI |
InChI=1S/C22H20O4/c1-13(23)25-21-12-11-19-18-8-7-15-5-3-4-6-16(15)17(18)9-10-20(19)22(21)26-14(2)24/h3-10,21-22H,11-12H2,1-2H3/t21-,22-/m1/s1 |
InChIキー |
UWMIFMGEZWMYAJ-FGZHOGPDSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CCC2=C([C@H]1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
正規SMILES |
CC(=O)OC1CCC2=C(C1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


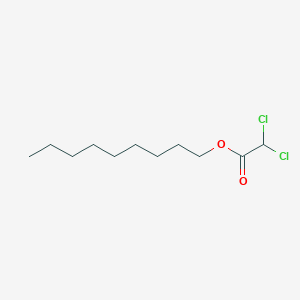
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
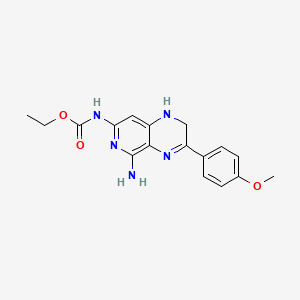
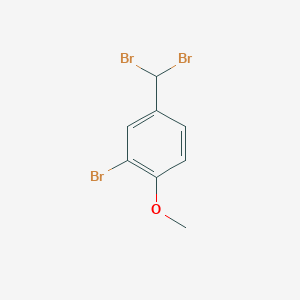
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
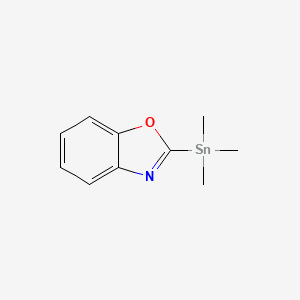
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
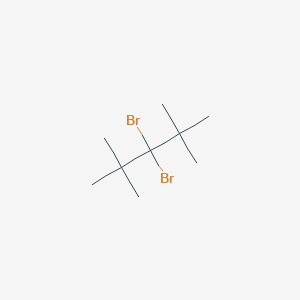
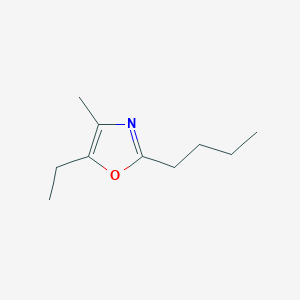
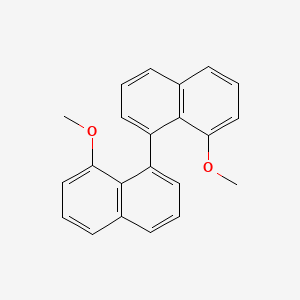

![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
